1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea is an organic compound that belongs to the class of ureas, characterized by the presence of both a chlorophenyl and a methylphenyl group. This compound is notable for its unique structural features, which impart distinct chemical and biological properties. It has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and material science.
This compound can be classified as a substituted urea, which is a type of organic compound containing the functional group -NH2C(=O)N-. The specific structure of 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea includes a (3-chlorophenyl)methyl group and an (E)-2-(4-methylphenyl)ethenyl moiety. The presence of these groups contributes to its unique reactivity and potential biological activity.
The synthesis of 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea typically involves the reaction of 3-chlorobenzaldehyde with 4-methylphenyl isocyanate under basic conditions. The process can be summarized in the following steps:
The reaction typically requires careful control of temperature and pH to optimize yield and purity. Purification methods such as recrystallization or chromatography may be employed to isolate the desired compound in high purity.
The molecular structure of 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea can be represented as follows:
1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea can undergo several types of chemical reactions:
These reactions are typically conducted under controlled conditions, with monitoring via techniques such as Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) to ensure completion and purity.
The mechanism of action for 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea involves its interaction with biological targets, potentially including enzymes or receptors involved in various metabolic pathways. While specific mechanisms are yet to be fully elucidated, preliminary studies suggest that the compound may exhibit inhibitory effects on certain biological processes due to its structural characteristics.
Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators, influencing pathways relevant to disease states. Further studies are needed to clarify the exact mechanisms at play for this specific compound.
1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea exhibits several notable physical properties:
The chemical properties include:
1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea holds potential for various scientific applications:
Research continues into optimizing its synthesis and exploring its full range of applications across different scientific disciplines.
Urea derivatives represent a cornerstone of modern medicinal chemistry due to their exceptional capacity to engage in multi-directional hydrogen bonding with biological targets. The urea functional group (–NH–CO–NH–) serves as a privileged scaffold in drug design, enabling precise molecular recognition through interactions with enzyme active sites and receptor domains. This versatility is exemplified by clinically significant urea-based agents spanning anticoagulants, kinase inhibitors, and anticancer therapeutics. The intrinsic bis-hydrogen bond donor and acceptor properties of the urea moiety facilitate stable interactions with amino acid residues, enhancing binding affinity and selectivity across diverse target classes [4] [10].
Conformational flexibility further potentiates the pharmacophoric utility of urea scaffolds. Unlike rigid frameworks, substituted ureas can adopt multiple low-energy conformations, enabling adaptation to distinct binding pockets. This adaptability is evidenced in patent literature covering urea derivatives as factor Xa inhibitors for thrombotic disorders, where strategic aromatic substitutions modulate pharmacokinetic profiles while maintaining the essential urea pharmacophore [4]. The synthesis of these compounds typically involves reactions between isocyanates and amines or alternative routes employing carbamoyl transfer reagents, allowing efficient structural diversification critical for structure-activity relationship exploration [8].
Table 1: Key Medicinal Applications of Urea Derivatives
Therapeutic Area | Target | Structural Features | Reference |
---|---|---|---|
Anticoagulation | Factor Xa | Chlorophenyl + imidazo-imidazolone linkage | [4] |
Oncology | Kinase modulation | Quinoxaline-urea hybrids with halogenated aromatics | [10] |
Metabolic disorders | Enzyme inhibition | Alkyl/cycloalkyl substituted ureas | [4] |
This specific urea derivative (CAS 339278-61-4) exhibits distinctive structural attributes that define its pharmacophoric potential. The molecule integrates two aromatic systems: a 3-chlorobenzyl group attached to one urea nitrogen and a (E)-styrenyl-para-methylphenyl moiety attached to the adjacent nitrogen. The molecular formula (C₁₇H₁₇ClN₂O) and weight (300.79 g/mol) reflect this hybrid architecture, with the (E)-configuration of the ethenyl bridge confirmed through the canonical SMILES notation: CC1=CC=C(/C=C/NC(=O)NCC2=CC=CC(Cl)=C2)C=C1 [1].
Crystallographic analysis of analogous chlorophenyl urea derivatives reveals critical spatial parameters influencing bioactivity. The dihedral angle between the two aromatic rings typically ranges from 38.5° to 83.6°, while the urea carbonyl bond length approximates 1.23 Å – consistent with strong hydrogen-bonding capacity. The 3-chloro substituent induces electron deficiency in its aromatic ring, creating a polarized region for dipole-dipole interactions, while the para-methyl group enhances lipophilicity, potentially improving membrane permeability [8]. The (E)-configuration generates planarity across the ethenyl-urea system, facilitating extended π-conjugation that may influence electronic distribution and binding to flat receptor surfaces like ATP sites or DNA interfaces.
Table 2: Structural Parameters of the Compound
Parameter | Value | Experimental Method | Reference |
---|---|---|---|
Molecular weight | 300.79 g/mol | Calculated | [1] |
Configuration | (E)-ethenyl | SMILES/InChI analysis | [1] |
Characteristic bond length | C=O: ~1.23 Å | X-ray crystallography (analogue) | [8] |
Aromatic dihedral angles | 38.5° - 83.6° | X-ray crystallography (analogue) | [8] |
Hydrogen bonding capacity | 2 H-donors, 1 acceptor | Computational modeling | [1] |
Despite extensive exploration of urea derivatives, significant knowledge gaps persist regarding the structure-activity relationships of styrenyl-linked analogues. Limited empirical data exists for 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea beyond basic physicochemical characterization, with insufficient biological evaluation in peer-reviewed literature. The compound’s potential as a kinase inhibitor scaffold remains unexplored, despite structural parallels with patented therapeutic ureas [4] [10]. Additionally, systematic investigations into how the (E)-configuration influences target engagement versus (Z)-isomers are absent, creating uncertainty about geometric requirements for efficacy.
Three critical research objectives emerge:
Crystallographic studies highlight another gap: incomplete understanding of solid-state packing and supramolecular assembly. Urea derivatives frequently form stable hydrogen-bonded networks influencing solubility and dissolution kinetics. Single-crystal analysis of the title compound would elucidate these properties and guide salt selection strategies for formulation development [8]. The absence of such data represents a significant barrier to translational development, emphasizing the need for integrated physicochemical and pharmacological profiling of this structurally unique urea derivative.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3